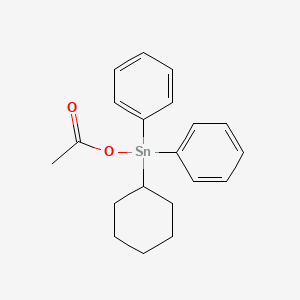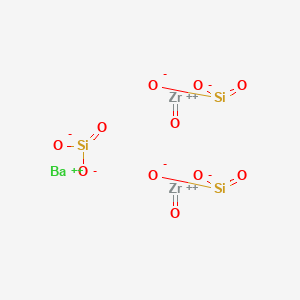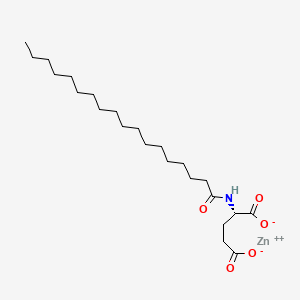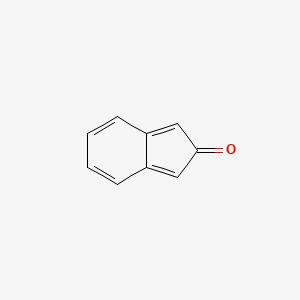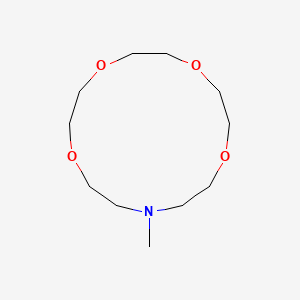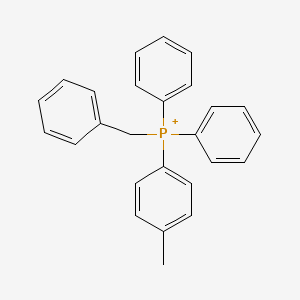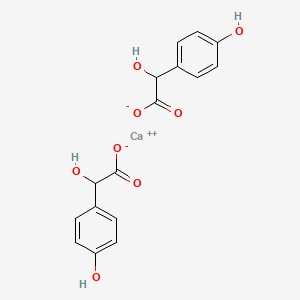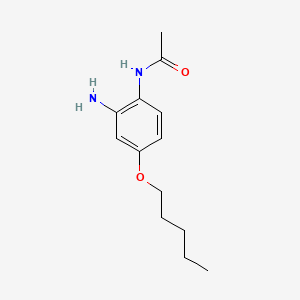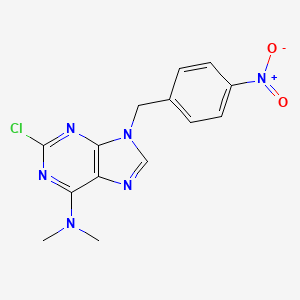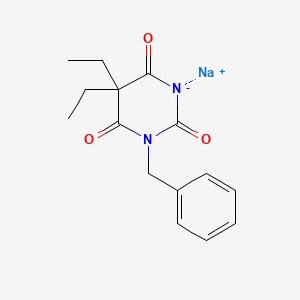
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole is a complex organic compound that belongs to the class of phosphindoles. This compound is characterized by its unique structure, which includes a phosphorous atom integrated into a benzo-fused indole system. The presence of the phosphorous atom imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole precursor, followed by the introduction of the phosphorous atom through a series of reactions involving phosphine reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorous atom to different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorous atom acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of phosphorous-containing polymers.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole involves its interaction with molecular targets such as enzymes and receptors. The phosphorous atom plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with different chemical properties due to the absence of the phosphorous atom.
Phosphindole: A simpler analog that lacks the benzo-fused ring system, resulting in different reactivity and applications.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole is unique due to the presence of the phosphorous atom within a benzo-fused indole system. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
70610-42-3 |
|---|---|
Molecular Formula |
C14H16P+ |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydrobenzo[e]phosphindol-3-ium |
InChI |
InChI=1S/C14H16P/c1-15(2)10-9-13-12-6-4-3-5-11(12)7-8-14(13)15/h3-8H,9-10H2,1-2H3/q+1 |
InChI Key |
OSOQWEOMIPGKBY-UHFFFAOYSA-N |
Canonical SMILES |
C[P+]1(CCC2=C1C=CC3=CC=CC=C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


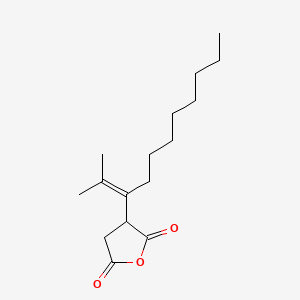
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
